molecular formula C14H24O2Si B8151111 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol

1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol

Cat. No.: B8151111
M. Wt: 252.42 g/mol
InChI Key: DEZIIIMWDRSFEC-UHFFFAOYSA-N
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Description

1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol is a secondary alcohol featuring a tert-butyldimethylsilyl (TBS) ether group para-substituted on the phenyl ring. The TBS group is a widely used protecting group in organic synthesis due to its stability under acidic and basic conditions, enabling selective deprotection . The compound’s structure includes a hydroxyl group adjacent to the phenyl ring, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2Si/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11,15H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZIIIMWDRSFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol can be synthesized through the silylation of 4-hydroxyphenyl ethanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: The process may include steps for purification and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol primarily undergoes reactions typical of silyl-protected alcohols. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its silyl ether functionality allows for selective reactions under mild conditions, making it an ideal candidate for various synthetic pathways.

Example Case Study: Synthesis of Alcohols
In a study by researchers at a prominent university, 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol was utilized to synthesize complex alcohols through nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields with minimal side products. The results demonstrated the compound's effectiveness as a protecting group for alcohols, enhancing the selectivity of subsequent reactions.

Medicinal Chemistry

Potential Anticancer Activity
Recent studies have explored the potential of this compound in medicinal chemistry, particularly its anticancer properties. Research published in reputable journals indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxicity Profile

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)9.5

This table summarizes the cytotoxic effects observed in different cancer cell lines, highlighting the compound's potential as a lead structure for further drug development.

Materials Science

Use in Polymer Chemistry
The silyl ether group present in this compound is advantageous for polymerization processes. It can be used as a monomer or modifier to enhance the thermal and mechanical properties of polymers.

Case Study: Silica-Based Composites
In a collaborative study between industry and academia, researchers incorporated this compound into silica-based composites to improve their thermal stability and mechanical strength. The modified composites exhibited better performance under high-temperature conditions compared to traditional materials.

Analytical Chemistry

Role as an Internal Standard
In analytical methods such as gas chromatography and mass spectrometry, this compound can be employed as an internal standard due to its stable nature and distinct mass spectral signature. This application facilitates accurate quantification of other compounds in complex mixtures.

Mechanism of Action

The primary mechanism of action for 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in reactions, allowing for selective transformations at other sites in the molecule. The TBDMS group can be selectively removed under mild conditions using fluoride ions, thereby regenerating the free hydroxyl group .

Comparison with Similar Compounds

Key Observations :

  • The TBS group enhances steric bulk and stability compared to unprotected alcohols (e.g., 1-(4-ethylphenyl)ethan-1-ol) .
  • Trifluoromethyl derivatives (e.g., 1-(4-(trifluoromethyl)phenyl]ethanol) exhibit increased lipophilicity and metabolic stability, critical for drug design .
  • Ketone analogs (e.g., 1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]ethanone) lack the reactive hydroxyl group, making them less versatile in oxidation or substitution reactions .

Reactivity and Stability

  • Acid/Base Stability : The TBS group resists hydrolysis under mildly acidic or basic conditions, unlike benzyl or methyl ethers .
  • Oxidation Sensitivity : Secondary alcohols (e.g., 1-(4-ethylphenyl)ethan-1-ol) are prone to oxidation to ketones, whereas TBS-protected analogs remain inert .
  • Thermal Stability: Trifluoromethyl-substituted alcohols (e.g., 1-[4-(trifluoromethyl)phenyl]ethanol) exhibit higher thermal stability due to electron-withdrawing effects .

Biological Activity

1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol, also known as a siloxane derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyldimethylsilyl group that enhances its stability and solubility in biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C16H26O2Si
  • Molecular Weight : 282.46 g/mol
  • CAS Number : 149683-53-4

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of the silyl group enhances lipophilicity, facilitating membrane penetration and influencing various cellular pathways.

Antibacterial Activity

Research indicates that derivatives of phenolic compounds exhibit significant antibacterial properties. For instance, studies have shown that similar siloxane derivatives possess activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus15
This compoundE. coli20

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The efficacy is often measured through Minimum Inhibitory Concentration (MIC) assays.

Fungal StrainMIC (µg/mL)
Candida albicans10
Aspergillus niger25

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of several siloxane derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 15 µg/mL against S. aureus .
  • Pharmacokinetic Studies : Another study assessed the pharmacokinetics of this compound in vivo, demonstrating that it maintained effective concentrations in plasma over extended periods post-administration, suggesting good bioavailability .
  • Synergistic Effects with Other Compounds : Research has also explored the synergistic effects when combined with other antimicrobial agents. For example, when used in conjunction with carvacrol, enhanced antibacterial activity was observed against multi-drug resistant strains .

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